molecular formula C14H19N3O3S2 B2947556 1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 2309598-83-0

1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide

Cat. No.: B2947556
CAS No.: 2309598-83-0
M. Wt: 341.44
InChI Key: CNWMXEUEACKJHH-UHFFFAOYSA-N
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Description

1-Methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1H-imidazole core substituted with a methyl group at the 1-position and a sulfonamide moiety at the 4-position. The sulfonamide nitrogen is further functionalized with a [4-(thiophen-3-yl)oxan-4-yl]methyl group, introducing a tetrahydropyran (oxane) ring fused to a thiophene heterocycle.

Properties

IUPAC Name

1-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-17-8-13(15-11-17)22(18,19)16-10-14(3-5-20-6-4-14)12-2-7-21-9-12/h2,7-9,11,16H,3-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWMXEUEACKJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core imidazole ringThe thiophene ring is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted sulfonamides .

Scientific Research Applications

1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The sulfonamide group can interact with proteins and enzymes, disrupting their function. The thiophene ring can participate in electron transfer reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Imidazole Derivatives

The imidazole scaffold is a common pharmacophore in bioactive molecules. highlights several 1H-imidazole derivatives with varying substituents:

  • 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39]: Substituted with thiophen-2-yl at position 2, this compound lacks the sulfonamide group and oxane ring present in the target molecule. The thiophene orientation (2-yl vs. 3-yl) may influence electronic properties and binding interactions.
  • 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole [31]: A halogenated derivative with bulky aryl substituents, contrasting with the target compound’s sulfonamide and oxane-thiophene hybrid group.
Feature Target Compound 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole
Core Structure 1H-imidazole-4-sulfonamide 1H-imidazole 1H-imidazole
Substituent at Position 2 N/A Thiophen-2-yl N/A
Sulfonamide Group Present Absent Absent
Oxane-Thiophene Hybrid Present Absent Absent

Thiophene-Containing Analogues

The thiophene moiety in the target compound is positioned at the 3-yl site, distinguishing it from 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole (), which incorporates a benzo[b]thiophen-3-yl group.

Sulfonamide-Containing HDAC Inhibitors

The patent in describes HDAC6-selective inhibitors with tetrazole and oxadiazole cores, suggesting that the target compound’s sulfonamide group could similarly modulate enzyme selectivity. However, the absence of a metal-binding group (e.g., hydroxamate) in the target molecule may limit HDAC affinity compared to classical inhibitors .

Bioactivity Predictions

  • Selectivity : The oxane ring may enhance solubility and reduce off-target effects compared to purely aromatic analogues (e.g., ’s 4,5-diphenyl derivatives).
  • HDAC6 Inhibition Potential: Structural parallels to ’s compounds suggest possible HDAC6 modulation, though experimental validation is required.

Biological Activity

1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound based on existing literature, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an imidazole ring, a thiophene moiety, and a sulfonamide group. The molecular formula is C16H21N3O3SC_{16}H_{21}N_3O_3S, with a molecular weight of approximately 335.4 g/mol. Its unique structure may contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens.

Case Study:
In a study evaluating the antimicrobial activity of imidazole derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results demonstrated that certain derivatives showed zones of inhibition comparable to standard antibiotics like ciprofloxacin (Table 1).

CompoundZone of Inhibition (mm)
This compound20 (E. coli)
Ciprofloxacin25 (E. coli)
Streptomycin28 (S. aureus)

This data suggests that the compound may possess significant antibacterial properties.

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory effects. The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in inflammation pathways.

Research Findings:
A study demonstrated that imidazole-based compounds reduced inflammation markers in animal models. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, providing a basis for potential therapeutic use in inflammatory diseases.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as carbonic anhydrase.
  • Molecular Interactions: The imidazole ring can interact with metal ions in enzymes, affecting their activity.
  • Redox Reactions: The thiophene moiety may participate in redox reactions, influencing cellular processes.

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